3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid
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Overview
Description
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.4 g/mol. This compound is an intermediate in the synthesis of 3-(3,5-Dihydroxyphenyl)-1-propanoic Acid, which is used in the interactions of dietary fiber-bound antioxidants with hydroxycinnamic and hydroxybenzoic acids in aqueous and liposome media.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid involves the reaction of 3,5-dihydroxybenzaldehyde with benzyl bromide to form 3,5-bis(benzyloxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylmethoxy derivatives.
Scientific Research Applications
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its role in antioxidant activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation . The phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(phenylmethoxy)phenyl]oxirane: Similar in structure but contains an oxirane ring instead of a propenoic acid moiety.
3,5-Dihydroxyphenyl]-1-propanoic Acid: A direct derivative used in antioxidant studies.
Uniqueness
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of phenylmethoxy groups enhances its stability and solubility, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C23H20O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-3-[3,5-bis(phenylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H20O4/c24-23(25)12-11-20-13-21(26-16-18-7-3-1-4-8-18)15-22(14-20)27-17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,24,25)/b12-11+ |
InChI Key |
AJQPGVIYJNPOBK-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)/C=C/C(=O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=CC(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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